3-methylisoquinolin-1(2H)-one

Overview

Description

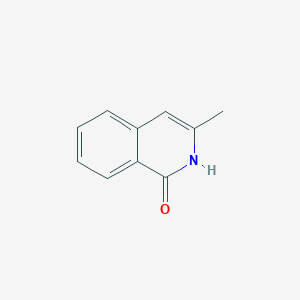

3-methylisoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinoline family It is characterized by a fused ring system consisting of a benzene ring and a pyridine ring, with a methyl group attached to the third carbon and a keto group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-methylisoquinolin-1(2H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-methylbenzaldehyde with ammonium acetate in the presence of acetic acid can yield this compound. Another method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative undergoes cyclization in the presence of a strong acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-methylisoquinolin-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 3-methylisoquinolin-1-ol.

Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: 3-methylisoquinolin-1-ol.

Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

3-methylisoquinolin-1(2H)-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Isoquinoline: The parent compound of the isoquinoline family.

Quinoline: A structurally related compound with a nitrogen atom at a different position.

3-methylquinoline: Similar to 3-methylisoquinolin-1(2H)-one but with a different ring structure.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a keto group, which imparts distinct chemical and biological properties

Biological Activity

3-Methylisoquinolin-1(2H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the various aspects of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula and a molecular weight of approximately 155.19 g/mol, features a fused isoquinoline structure characterized by a methyl group at the 3-position and a keto group at the 1-position. This structural configuration is crucial for its biological interactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can lead to altered metabolic pathways.

- Receptor Interaction : It may act on specific receptors involved in signaling pathways, influencing cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The compound's mechanism involves disrupting bacterial cell membranes and inhibiting critical metabolic functions.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its effects on various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

In these studies, the compound demonstrated cytotoxic effects, leading to reduced cell viability and increased apoptosis in cancer cells. The underlying mechanisms are believed to involve the induction of oxidative stress and modulation of apoptotic pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

-

Study on Antimicrobial Activity :

- A study published in Journal of Medicinal Chemistry reported that derivatives of isoquinolinones, including this compound, showed promising antibacterial activity against resistant strains of bacteria.

- Anticancer Activity Assessment :

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Isoquinoline | Moderate antimicrobial properties | Parent structure; less potent than derivatives |

| 6-Bromo-3-methylisoquinolin-1(2H)-one | Notable D3 receptor ligand | Enhanced receptor affinity due to bromine |

| 6-Methoxy-3-methylisoquinolin-1(2H)-one | Potential anticancer properties | Methoxy group alters electronic properties |

Q & A

Q. Basic: What are the common synthetic routes for preparing 3-methylisoquinolin-1(2H)-one?

Methodological Answer:

A key approach involves the oxidation of methyl-substituted precursors. For example, SeO₂-mediated oxidation of 3-methylisoquinolinone derivatives can convert the methyl group to a formyl group, enabling further functionalization (Scheme 44, ). Additionally, hypervalent iodine(III) reagents like PISA facilitate solvent-dependent chemoselective synthesis. For instance, in ethyl acetate/petroleum ether (EA/PE) solvent systems, this compound derivatives are synthesized with yields up to 90%, as confirmed by NMR and HRMS characterization .

Q. Advanced: How can chemoselectivity be controlled during the synthesis of this compound derivatives?

Methodological Answer:

Solvent polarity and reagent choice critically influence chemoselectivity. In one study, PISA-mediated reactions in EA/PE (1:5) favored allylation at the C8 position of this compound, while polar solvents like DMF promoted alternative pathways. Optimization via NMR-monitored reaction screening and HRMS validation ensures selectivity. For example, 3-methyl-2-phenylisoquinolin-1(2H)-one was synthesized with 51% yield under low-polarity conditions (). Statistical tools like ANOVA can further validate solvent effects on reaction outcomes .

Q. Structural Analysis: What spectroscopic and crystallographic methods confirm the structure of this compound derivatives?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are standard for confirming regiochemistry. For 3-methyl-2-phenylisoquinolin-1(2H)-one, distinct signals at δ 2.01 ppm (singlet, 3H for methyl) and δ 163.5 ppm (carbonyl) validate substitution patterns ().

- HRMS: High-resolution mass spectrometry (e.g., ESI-HRMS) confirms molecular formulas. For example, C₁₆H₁₃NO·H⁺ [M+H⁺] showed a calculated mass of 236.1070, matching experimental data ().

- X-ray Crystallography: Crystal packing diagrams (e.g., C15H13NO2 derivatives) reveal hydrogen bonding and C–H···π interactions, critical for understanding solid-state behavior ( ).

Q. Bioactivity: What methodologies evaluate the biological activity of this compound derivatives?

Methodological Answer:

- Enzyme Inhibition Assays: Derivatives are screened against targets like viral proteases (e.g., NS2B/NS3 for dengue virus). IC₅₀ values (e.g., 3.75 µM for compound 7n) are determined via fluorogenic substrate hydrolysis assays ().

- Structure-Activity Relationship (SAR) Studies: Modifying substituents (e.g., allyl, methoxy groups) and analyzing bioactivity trends using molecular docking (e.g., AutoDock Vina) reveal binding modes. For instance, methyl groups at C3 enhance hydrophobic interactions with protease active sites ().

- Antimicrobial Testing: Disk diffusion or microdilution assays assess activity against pathogens, with statistical validation via Fisher’s least-significant difference test ().

Q. Data Contradictions: How can researchers resolve discrepancies in biological activity data among structurally similar isoquinolinones?

Methodological Answer:

- Statistical Analysis: Use one-way ANOVA to compare mean activity values across derivatives, ensuring p < 0.05 significance ().

- Molecular Modeling: Identify steric or electronic differences via DFT calculations or molecular dynamics simulations. For example, substituent orientation (e.g., methyl vs. phenyl) may alter binding affinity despite similar core structures ().

- Meta-Analysis: Cross-reference datasets from multiple studies (e.g., PubChem bioassays) to identify outliers or trends. For instance, 3-methyl derivatives may show higher cytotoxicity than unsubstituted analogs due to enhanced membrane permeability ( ).

Q. Advanced: How can the methyl group at C3 influence the reactivity of this compound in further functionalization?

Methodological Answer:

The C3 methyl group acts as an electron-donating substituent, directing electrophilic substitution to specific positions. For example, in Co(III)-catalyzed C–H allylation, the methyl group stabilizes transition states, favoring allylation at C8 (). Oxidation studies using SeO₂ demonstrate its role as a directing group, enabling selective formylation ( ). Kinetic isotope effect (KIE) experiments and Hammett plots can quantify electronic effects .

Q. Crystallography: What intermolecular interactions stabilize this compound derivatives in crystal lattices?

Methodological Answer:

Hydrogen bonding (e.g., O–H···O=C) and C–H···π interactions dominate packing. In 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one, the hydroxyl group forms hydrogen bonds with adjacent carbonyl oxygen, while aromatic CH groups interact with π-systems of neighboring rings ( ). Mercury software or PLATON analysis can visualize these interactions, critical for designing co-crystals or polymorphs .

Properties

IUPAC Name |

3-methyl-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-6-8-4-2-3-5-9(8)10(12)11-7/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOMZDFCQJQQQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390546 | |

| Record name | 3-methylisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7114-80-9 | |

| Record name | 3-methylisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2-dihydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.